Isobutyryl Meldrum's Acid
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Overview
Description
Isobutyryl Meldrum's Acid is a chemical compound with a unique structure that includes a dioxane ring and a hydroxy-methylpropylidene group
Scientific Research Applications
Isobutyryl Meldrum's Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
Target of Action
It is suggested that it may play a role in proteomics research .
Mode of Action
Isobutyryl Meldrum’s Acid has a unique structure that allows it to participate in various chemical reactions. Its C5 position is readily involved in electrophilic substitution reactions, while the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, it undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
Biochemical Pathways
It is known that meldrum’s acid derivatives, to which isobutyryl meldrum’s acid belongs, are involved in many metabolic processes, such as the citric acid cycle, fatty acid biosynthesis, and secondary metabolism, including polyketide biosynthesis .
Pharmacokinetics
It is known that meldrum’s acid derivatives have been used in the synthesis of diverse compounds, suggesting potential bioavailability .
Result of Action
Its unique chemical properties and involvement in various reactions suggest that it may have significant impacts at the molecular and cellular levels .
Action Environment
The action of Isobutyryl Meldrum’s Acid can be influenced by environmental factors such as temperature, as it undergoes distinctive decomposition pathways at elevated temperatures
Biochemical Analysis
Biochemical Properties
It is known that Meldrum’s acid derivatives, to which Isobutyryl Meldrum’s Acid belongs, have been used in the synthesis of diverse pyridine and pyrimidine derivatives . These compounds are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Meldrum’s acid derivatives have been tested against different cancer cell lines . This suggests that Isobutyryl Meldrum’s Acid may have potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Meldrum’s acid is known to undergo distinctive decomposition pathways at elevated temperatures, which can be used in cycloaddition and acylation reactions . This suggests that Isobutyryl Meldrum’s Acid may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
Meldrum’s acid is known to undergo distinctive decomposition pathways at elevated temperatures , suggesting that the effects of Isobutyryl Meldrum’s Acid may change over time.
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for the treatment of diseases , suggesting that Isobutyryl Meldrum’s Acid could potentially be studied in this context.
Metabolic Pathways
Meldrum’s acid derivatives are known to be involved in the synthesis of diverse pyridine and pyrimidine derivatives , suggesting that Isobutyryl Meldrum’s Acid may interact with enzymes or cofactors in these pathways.
Transport and Distribution
Meldrum’s acid is known to have a remarkably low pKa value of about 4.9 and is readily involved in electrophilic substitution reactions , suggesting that Isobutyryl Meldrum’s Acid may interact with transporters or binding proteins.
Subcellular Localization
The prediction of protein subcellular localization from amino acid sequences is an active area of research in bioinformatics , suggesting that similar methods could potentially be used to study the subcellular localization of Isobutyryl Meldrum’s Acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyryl Meldrum's Acid typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1-hydroxy-2-methylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Isobutyryl Meldrum's Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Hydroxy-2-methylpropylidene)-5-methyloxolane-2,4-dione
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
Isobutyryl Meldrum's Acid is unique due to its specific combination of functional groups and ring structure
Properties
IUPAC Name |
5-(1-hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5,11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAIJVQVOJMDFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C1C(=O)OC(OC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716083 |
Source
|
Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-38-7 |
Source
|
Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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